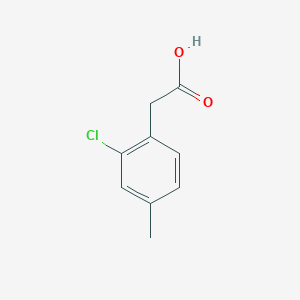

N1-(4-fluoro-3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

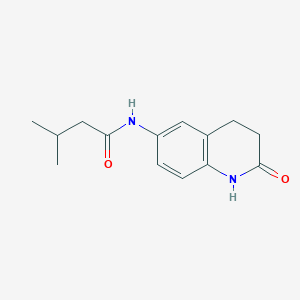

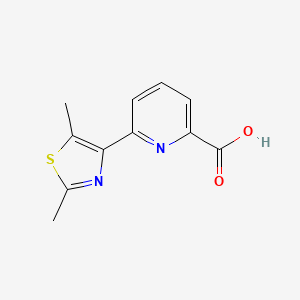

N1-(4-fluoro-3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, also known as FNPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. FNPO is a small molecule that has been shown to have a range of biochemical and physiological effects, making it an attractive candidate for use in laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis Methodologies

A novel synthetic approach involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the production of di- and mono-oxalamides. This method is operationally simple, high yielding, and applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, offering a new pathway for generating anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Fluorescent Probes for Biological Studies

A fluorophore-containing nitroxide has been synthesized and tested as a probe to detect superoxide and hydroxyl radical generated by stimulated neutrophils. This development aids in the visualization of free radicals generated by cells using fluorescence assay combined with confocal microscopy, highlighting the applicability of fluorescent probes in studying oxidative stress and cellular responses (Pou et al., 1993).

Environmental and Health Applications

Studies on the complete oxidation of pollutants like metolachlor and methyl parathion in water have shown that the photoassisted Fenton reaction is an effective method for decomposing these compounds, leading to complete mineralization. This process demonstrates the potential of advanced oxidation processes in water treatment and the removal of hazardous substances from the environment (Pignatello & Sun, 1995).

Membrane Dynamics and Interactions

The dynamics of membrane penetration by the fluorescent 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group, when attached to an acyl chain of phosphatidylcholine, have been investigated. This study provides insight into the behavior of fluorescent probes within lipid bilayers, offering valuable information for the development of novel fluorescent markers for studying membrane dynamics and interactions (Huster et al., 2001).

Propiedades

IUPAC Name |

N'-(4-fluoro-3-nitrophenyl)-N-(oxolan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O5/c14-10-4-3-8(6-11(10)17(20)21)16-13(19)12(18)15-7-9-2-1-5-22-9/h3-4,6,9H,1-2,5,7H2,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQJSRPFDGMGGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluoro-3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2655333.png)

![2-Chloro-N-[[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methyl]acetamide](/img/structure/B2655348.png)

![1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone](/img/structure/B2655350.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2655353.png)

![(Z)-ethyl 2-cyano-3-(4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)phenyl)acrylate](/img/structure/B2655355.png)